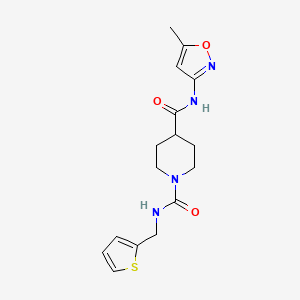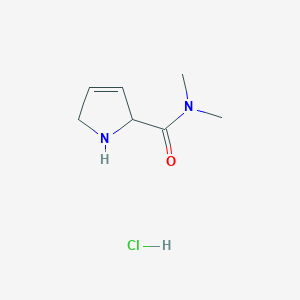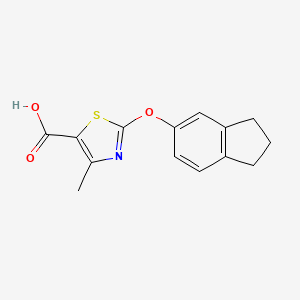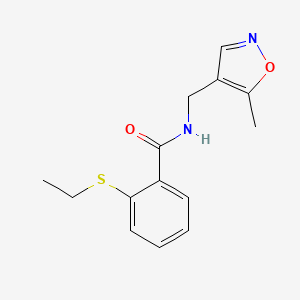![molecular formula C20H20Cl2N2O6S B2508583 6-Ethyl-3-Methyl-2-(2-(2,4-Dichlorphenoxy)acetamido)-4,5-Dihydrothieno[2,3-c]pyridin-3,6(7H)-dicarboxylat CAS No. 864926-39-6](/img/structure/B2508583.png)
6-Ethyl-3-Methyl-2-(2-(2,4-Dichlorphenoxy)acetamido)-4,5-Dihydrothieno[2,3-c]pyridin-3,6(7H)-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C20H20Cl2N2O6S and its molecular weight is 487.35. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „6-Ethyl-3-Methyl-2-(2-(2,4-Dichlorphenoxy)acetamido)-4,5-Dihydrothieno[2,3-c]pyridin-3,6(7H)-dicarboxylat“:
Antitumor-Aktivität
Diese Verbindung hat vielversprechende Antitumor-Eigenschaften gezeigt. Forschungsergebnisse zeigen, dass Derivate, die den 2,4-Dichlorphenoxy-Kern enthalten, die Lebensfähigkeit bestimmter Krebszelllinien, wie z. B. Ehrlich-Aszites-Karzinom (EAC)-Zellen, signifikant reduzieren können . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente.
Anti-mikrobielle Eigenschaften
Die Verbindung weist eine bemerkenswerte anti-mikrobielle Aktivität auf. Studien haben gezeigt, dass ähnliche Strukturen, insbesondere solche, die die 2,4-Dichlorphenoxy-Gruppierung enthalten, starke antibakterielle und antimykotische Eigenschaften besitzen . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe zur Bekämpfung resistenter Bakterien- und Pilzstämme hin.
Herbizide Anwendungen
Verbindungen mit der 2,4-Dichlorphenoxy-Gruppe sind bekannt für ihre herbiziden Eigenschaften . Diese spezifische Verbindung könnte hinsichtlich ihrer Wirksamkeit bei der Bekämpfung einer Vielzahl von Unkräutern untersucht werden, was zur Steigerung der landwirtschaftlichen Produktivität und Nachhaltigkeit beiträgt.
Pflanzenwachstumsregulation
Neben ihren herbiziden Eigenschaften kann die Verbindung auch als Pflanzenwachstumsregulator wirken . Solche Verbindungen können verschiedene physiologische Prozesse in Pflanzen beeinflussen, darunter Wachstum, Entwicklung und Stressreaktionen, was sie in der landwirtschaftlichen Biotechnologie wertvoll macht.
Anti-konvulsive Aktivität
Forschungsergebnisse haben gezeigt, dass Derivate von 1,3,4-Thiadiazolen, die strukturell mit dieser Verbindung verwandt sind, antikonvulsive Eigenschaften aufweisen . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Behandlungen für Epilepsie und andere Krampfanfälle hin.
Entzündungshemmende Wirkungen
Die Verbindung kann auch entzündungshemmende Eigenschaften besitzen. Ähnliche Verbindungen wurden als Entzündungshemmer gefunden, was bei der Behandlung von Erkrankungen wie Arthritis und anderen Entzündungskrankheiten von Vorteil sein könnte .
Analgetische Anwendungen
Aufgrund der strukturellen Ähnlichkeiten zu bekannten Analgetika könnte diese Verbindung hinsichtlich ihrer schmerzlindernden Eigenschaften untersucht werden . Dies könnte zur Entwicklung neuer Analgetika zur Behandlung chronischer Schmerzen führen.
Antioxidative Aktivität
Schließlich kann die Verbindung antioxidative Eigenschaften aufweisen, die entscheidend sind, um Zellen vor oxidativem Stress und Schäden zu schützen . Dies könnte Auswirkungen auf die Entwicklung von Therapien für Krankheiten haben, die mit oxidativem Stress verbunden sind, wie z. B. neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen.
Diese vielfältigen Anwendungen unterstreichen das Potenzial der Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und ihr Versprechen für zukünftige therapeutische und landwirtschaftliche Entwicklungen.
Synthese und Antitumor-Eigenschaften neuer 2,4-Dichlorphenoxyether
Eigenschaften
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c1-3-29-20(27)24-7-6-12-15(9-24)31-18(17(12)19(26)28-2)23-16(25)10-30-14-5-4-11(21)8-13(14)22/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRMMDXNBAXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)




![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide](/img/structure/B2508509.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)
![METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE](/img/structure/B2508515.png)


![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)
